3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a benzodioxole and a phenylprop-2-enyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution with benzodioxole: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction.
Introduction of the phenylprop-2-enyl group: This step can be carried out using a Heck reaction, where the pyrazole is coupled with a phenylprop-2-enyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole ring or the phenylprop-2-enyl group, potentially yielding dihydropyrazoles or saturated alkyl chains.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyrazole ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyrazoles.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity: Compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities.
Medicine
Drug development: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
Material science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-1-phenylpyrazole: Lacks the phenylprop-2-enyl group.
1-(1,3-Benzodioxol-5-yl)-3-phenylprop-2-enylpyrazole: Different substitution pattern on the pyrazole ring.
Uniqueness
The unique combination of the benzodioxole and phenylprop-2-enyl groups on the pyrazole ring may confer distinct biological activities or chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-2-5-15(6-3-1)7-4-11-21-12-10-17(20-21)16-8-9-18-19(13-16)23-14-22-18/h1-10,12-13H,11,14H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYXSCKFVHSFBQ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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